molecular formula C23H25BrN2O2 B4266653 6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No. B4266653
M. Wt: 441.4 g/mol
InChI Key: KWQDGAQAQKVTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, including breast cancer, ovarian cancer, and leukemia. It has also been shown to inhibit the growth of tumors in animal models.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide involves the inhibition of several signaling pathways that are involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway and the ERK1/2 pathway. These pathways are involved in cell growth and survival, and their inhibition can lead to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal effects on normal cells, which can reduce the potential for side effects. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 6-bromo-N-(3-isopropoxypropyl)-2-(4-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more effective synthesis methods, which can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other areas of scientific research, such as inflammatory diseases and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in cancer treatment.

properties

IUPAC Name

6-bromo-2-(4-methylphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O2/c1-15(2)28-12-4-11-25-23(27)20-14-22(17-7-5-16(3)6-8-17)26-21-10-9-18(24)13-19(20)21/h5-10,13-15H,4,11-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDGAQAQKVTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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